synthesis of 12-(tert-butoxy)-12-oxododecanoic acid from dodecanedioic acid
synthesis of 12-(tert-butoxy)-12-oxododecanoic acid from dodecanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid, a valuable bifunctional molecule, from dodecanedioic acid. The selective mono-esterification of a symmetrical dicarboxylic acid presents a unique chemical challenge. This document details the prevalent synthetic methodologies, with a focus on a robust and widely utilized protocol involving dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Furthermore, alternative synthetic strategies are discussed and compared. This guide includes detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.
Introduction
12-(tert-butoxy)-12-oxododecanoic acid is a derivative of dodecanedioic acid where one of the carboxylic acid groups is protected as a tert-butyl ester. This mono-protected C12-diacid is a crucial building block in various fields, including pharmaceutical sciences and materials science. Its utility lies in its bifunctional nature, possessing a sterically hindered ester for selective deprotection under acidic conditions and a free carboxylic acid available for further chemical modification. This allows for its use as a linker in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The primary challenge in the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid from dodecanedioic acid is achieving selective mono-esterification while minimizing the formation of the di-ester byproduct. This guide explores the chemical strategies employed to overcome this hurdle.
Synthetic Methodologies
Several methods have been developed for the selective mono-esterification of dicarboxylic acids. The choice of method often depends on factors such as scale, desired purity, and available reagents.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification
The Steglich esterification, which utilizes DCC as a coupling agent and DMAP as a catalyst, is a mild and effective method for the formation of esters, particularly from sterically hindered alcohols like tert-butanol. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and suppressing side reactions. This method is often favored for its good yields and relatively simple procedure.
N,N-Dimethylformamide Di-tert-butyl Acetal Method
Another approach involves the use of N,N-dimethylformamide di-tert-butyl acetal. This reagent reacts with the dicarboxylic acid to form the mono-tert-butyl ester. While this method can provide good yields, the reagent can be costly.
Orthogonal Protection Strategy
A more complex but highly selective method involves a multi-step process. First, one of the carboxylic acid groups is protected with a group that can be removed under conditions that do not affect the desired tert-butyl ester. For instance, a benzyl ester can be formed, followed by the tert-butylation of the other carboxylic acid. Finally, the benzyl group is removed via hydrogenolysis to yield the desired product. This method offers excellent selectivity but involves more synthetic steps, potentially lowering the overall yield.
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic approaches to long-chain dicarboxylic acid mono-tert-butyl esters. It is important to note that yields can vary based on reaction scale and optimization of conditions.
| Method | Reagents | Substrate | Reported Yield | Reference |
| DCC/DMAP | Dodecanedioic acid, tert-butanol, DCC, DMAP | Dodecanedioic acid | ~50% | [1] |
| Acetal | Octadecanedioic acid, N,N-dimethylformamide di-tert-butyl acetal | Octadecanedioic acid | 57% | [2] |
| Chlorination | Octadecanedioic acid, thionyl chloride, tert-butanol | Octadecanedioic acid | 39% | [2] |
| Orthogonal Protection | Hexadecanedioic acid monobenzyl ester | Hexadecanedioic acid | >75% (overall) | [2] |
Detailed Experimental Protocol: DCC/DMAP Method
This section provides a detailed protocol for the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid based on the DCC/DMAP mediated esterification.[1]
Materials:
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Dodecanedioic acid
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tert-Butanol
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Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Hexane
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Filtration apparatus
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Rotary evaporator
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Chromatography column
Procedure:
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To a solution of dodecanedioic acid (15 g, 65 mmol) and a catalytic amount of DMAP in anhydrous THF (80 mL) at 0 °C, add tert-butanol (64 mL, 650 mmol).[1]
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Slowly add a solution of DCC (16 g, 78 mmol) in anhydrous THF (20 mL) to the reaction mixture at 0 °C.[1]
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Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.[1]
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After 24 hours, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
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The filtrate is concentrated under reduced pressure using a rotary evaporator.
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The crude product is purified by silica gel column chromatography using a gradient elution of 20% to 40% ethyl acetate in hexane to afford the pure 12-(tert-butoxy)-12-oxododecanoic acid.[1]
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The final product is isolated as a colorless solid (9 g, 50% yield).[1]
Mandatory Visualizations
Reaction Pathway
Caption: DCC/DMAP mediated synthesis of 12-(tert-butoxy)-12-oxododecanoic acid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The successful synthesis of 12-(tert-butoxy)-12-oxododecanoic acid should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The methylene protons of the long aliphatic chain will appear as a series of multiplets between δ 1.2 and 2.4 ppm. The triplet corresponding to the methylene group alpha to the free carboxylic acid will be shifted downfield compared to the triplet alpha to the ester. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and for the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the ester will appear around δ 173 ppm, while the carbonyl carbon of the carboxylic acid will be slightly further downfield. The methylene carbons will appear in the range of δ 24-35 ppm.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (286.41 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, and two distinct C=O stretching bands for the carboxylic acid and the ester functionalities, typically in the range of 1700-1740 cm⁻¹.
Conclusion
This technical guide has outlined the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid from dodecanedioic acid, with a detailed focus on the DCC/DMAP mediated esterification method. The provided experimental protocol, quantitative data, and visual aids are intended to equip researchers with the necessary information for the successful preparation and characterization of this important chemical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and economic considerations.
